Furo[2,3-C]pyridin-3(2H)-one
CAS No.: 106531-52-6
Cat. No.: VC20743257
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
![Furo[2,3-C]pyridin-3(2H)-one - 106531-52-6](/images/no_structure.jpg)
CAS No. | 106531-52-6 |
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Molecular Formula | C7H5NO2 |
Molecular Weight | 135.12 g/mol |
IUPAC Name | furo[2,3-c]pyridin-3-one |
Standard InChI | InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 |
Standard InChI Key | KHRZFVYHKRMYLE-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(O1)C=NC=C2 |
Canonical SMILES | C1C(=O)C2=C(O1)C=NC=C2 |
Chemical Structure and Properties
Furo[2,3-c]pyridin-3(2H)-one features a distinctive bicyclic structure where a furan ring is fused with a pyridine ring at positions 2 and 3 of the pyridine. The compound is characterized by a carbonyl group at position 3 of the furan ring, which contributes significantly to its chemical reactivity profile.
The compound has a strong, unpleasant odor and is primarily utilized as an intermediate in the production of various chemicals and pharmaceuticals . Its heterocyclic structure provides multiple sites for chemical modification, making it a versatile building block for more complex molecular architectures.
Table 1: Structural Characteristics of Furo[2,3-c]pyridin-3(2H)-one and Related Compounds
Compound | Structural Features | Molecular Formula | Applications |
---|---|---|---|
Furo[2,3-c]pyridin-3(2H)-one | Furan and pyridine rings fused at 2,3-positions with carbonyl at position 3 | C₇H₅NO₂ | Pharmaceutical intermediate |
2-Methylfuro[2,3-c]pyridin-3(2H)-one | Additional methyl group at position 2 | C₈H₇NO₂ | Chemical synthesis |
Furo[2,3-c]pyridine | Basic core structure without carbonyl group | C₇H₅NO | Component in HIV-1 protease inhibitors |
Triazolo[4′,5′:4,5]furo[2,3-c]pyridine | Additional triazole ring fused to the core structure | C₇H₄N₄O | Novel pharmaceutical research |
Based on analogous structures such as 2-methylfuro[2,3-c]pyridin-3(2H)-one (molecular weight: 149.15 g/mol) , the approximate molecular weight of Furo[2,3-c]pyridin-3(2H)-one can be estimated at around 135 g/mol.
Synthesis Methods
The synthesis of Furo[2,3-c]pyridin-3(2H)-one involves multiple chemical transformations that require careful execution and specific reagents. Several approaches have been documented in the scientific literature, providing researchers with options based on available starting materials and desired outcomes.
Starting Materials
The synthesis of Furo[2,3-c]pyridin-3(2H)-one requires several key starting materials that must be handled with appropriate care due to their chemical properties. According to available research, the primary precursors include:
These materials should be stored in a cool, dry environment to maintain their integrity and prevent degradation that could compromise the synthesis process.
Reaction Sequence
The synthesis of Furo[2,3-c]pyridin-3(2H)-one typically follows a multi-step reaction sequence. Based on documented methodologies, the process involves:
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Reaction of 2,3-dimethylpyridine with chloroform in the presence of sodium hydroxide to form 2,3-dimethyl-5-chloropyridine
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Reduction of the chlorine atom in 2,3-dimethyl-5-chloropyridine using lithium aluminum hydride to produce 2,3-dimethyl-4-hydroxypyridine
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Nitration of 2,3-dimethyl-4-hydroxypyridine with nitric acid to form 2,3-dimethyl-4-nitroxypyridine
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Hydrolysis of 2,3-dimethyl-4-nitroxypyridine with aqueous sodium hydroxide to yield Furo[2,3-c]pyridin-3(2H)-one
An alternative synthetic approach, described by Chang and Tai, utilizes N-benzenesulfonylpiperidin-4-one as the starting material in a five-step sequence to produce furo[2,3-c]pyridine in good yield . This strategy could potentially be adapted for the synthesis of Furo[2,3-c]pyridin-3(2H)-one through additional oxidation steps.
Table 2: Comparison of Synthetic Routes to Furo[2,3-c]pyridin-3(2H)-one
Purification Methods
After completing the reaction sequence, the crude product requires purification to remove impurities and obtain Furo[2,3-c]pyridin-3(2H)-one with the necessary purity for subsequent applications. Standard purification techniques employed include:
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Recrystallization: Often performed using appropriate solvent systems to isolate pure crystalline product
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Column chromatography: Utilized with specific stationary phases and eluent systems optimized for the separation of heterocyclic compounds
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Additional purification steps: May include acid-base extractions to remove ionic impurities
The choice of purification method depends on the specific synthetic route employed and the nature of potential contaminants.
Chemical Reactivity
The chemical behavior of Furo[2,3-c]pyridin-3(2H)-one is largely determined by its heterocyclic structure, which provides multiple sites for chemical transformations. Understanding these reactivity patterns is essential for utilizing this compound effectively in synthetic applications.
Types of Reactions
Based on the structural features of Furo[2,3-c]pyridin-3(2H)-one and information from related heterocyclic systems, this compound likely participates in several types of chemical reactions:
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Electrophilic substitution reactions: Particularly at the electron-rich positions of the furan ring
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Nucleophilic substitution reactions: Potentially at electrophilic sites within the pyridine ring
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Carbonyl-based reactions: Involving the ketone functionality at position 3
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Ring-opening reactions: Under specific conditions, the furan ring may undergo opening
The 2-position adjacent to the carbonyl group is likely susceptible to deprotonation, allowing for functionalization as demonstrated in the synthesis of 2-methylfuro[2,3-c]pyridin-3(2H)-one .
Table 3: Equipment and Reagents for Furo[2,3-c]pyridin-3(2H)-one Synthesis
Category | Items | Specifications | Purpose |
---|---|---|---|
Glassware | Round-bottom flasks, Condensers | Pyrex or borosilicate glass | Prevent ion release during reactions |
Reactors | 250-mL round-bottom flask | Standard laboratory grade | Main reaction vessel |
Stirring Apparatus | Magnetic stirrer, Rotary evaporator | Variable speed control | Ensure homogeneous reaction mixture |
Heating Equipment | Oil bath, Heating mantle | Temperature control capability | Maintain optimal reaction temperatures |
Reagents | 2,3-dimethylpyridine, Chloroform, NaOH, LiAlH₄, HNO₃ | Analytical grade | Primary reaction components |
Purification Equipment | Chromatography columns, Crystallization apparatus | Laboratory grade | Product isolation and purification |
Applications in Pharmaceutical Research
The unique structural characteristics of Furo[2,3-c]pyridin-3(2H)-one make it particularly valuable in pharmaceutical research and development. Its applications span multiple domains within medicinal chemistry and drug discovery.
Medicinal Chemistry Applications
Furo[2,3-c]pyridin-3(2H)-one serves as a key structural motif in medicinal chemistry due to its heterocyclic nature. The furo[2,3-c]pyridine core structure appears in compounds with significant biological activities, most notably in PNU-142721, which has been identified as a potent HIV-1 protease inhibitor . This connection underscores the potential of Furo[2,3-c]pyridin-3(2H)-one and its derivatives in antiviral research.
The compound's structural features provide pharmacophoric elements that can interact with various biological targets, potentially leading to the development of new therapeutic agents. The carbonyl functionality at position 3 offers additional opportunities for hydrogen bonding with target proteins, potentially enhancing binding affinity and specificity.
Role as a Chemical Intermediate
Beyond its direct applications in drug development, Furo[2,3-c]pyridin-3(2H)-one serves as a versatile intermediate in the production of various chemicals and pharmaceuticals . Its reactivity profile allows for selective modifications that can generate libraries of compounds for screening against different biological targets.
Recent research has explored novel approaches to synthesizing complex tricyclic structures such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines via post-functionalization of related scaffolds . This demonstrates the ongoing utility of furo-pyridine systems as building blocks for more complex molecular architectures with potential therapeutic applications.
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